3-(Dimethylamino)propyl phenoxyacetate
Description
Structure
3D Structure
Properties
CAS No. |
62834-50-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-6-10-16-13(15)11-17-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
FSZLJXFLFKTSJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Dimethylamino Propyl Phenoxyacetate
Established Synthetic Routes for 3-(Dimethylamino)propyl Phenoxyacetate (B1228835)
The synthesis of 3-(Dimethylamino)propyl phenoxyacetate can be achieved through several conventional esterification methods. These routes rely on the reaction between a carboxylic acid, or its activated derivative, and an alcohol.
Precursor Synthesis: The primary starting materials for these syntheses are phenoxyacetic acid and 3-(dimethylamino)propan-1-ol.
Phenoxyacetic Acid: This precursor is commonly prepared via the Williamson ether synthesis, which involves the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in an aqueous medium. wikipedia.org The phenolate anion performs a nucleophilic attack on the methylene (B1212753) carbon of the chloroacetate, forming the ether linkage. wikipedia.org
3-(Dimethylamino)propan-1-ol: A common industrial route to this amino alcohol involves the Michael addition of dimethylamine (B145610) to acrolein, followed by the hydrogenation of the resulting intermediate, 3-dimethylaminopropanal. chemicalbook.com An alternative laboratory-scale synthesis is the reaction of 3-chloro-1-propanol (B141029) with dimethylamine.
Esterification Routes:
Fischer-Speier Esterification: This is a direct, acid-catalyzed condensation of phenoxyacetic acid and 3-(dimethylamino)propan-1-ol. chemistrysteps.comorganic-chemistry.org The reaction is typically performed by refluxing the two reactants in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemistrysteps.com As an equilibrium process, the reaction is driven to completion by using an excess of one reactant (typically the alcohol) or by removing the water byproduct, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com A potential complication is the protonation of the basic dimethylamino group by the acid catalyst, which can be mitigated by using a large excess of the alcohol or specific reaction conditions. pearson.com
Acyl Chloride Method: A more reactive, non-equilibrium approach involves converting phenoxyacetic acid into its corresponding acyl chloride, phenoxyacetyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.commdma.chprepchem.com The isolated phenoxyacetyl chloride is then reacted with 3-(dimethylamino)propan-1-ol. This reaction is rapid and is usually conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. sigmaaldrich.com
Carboxylic Acid Activation: Milder conditions can be achieved using coupling agents that activate the carboxylic acid. The Steglich esterification, for example, employs a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jove.com This method is highly efficient but is generally reserved for more complex or acid-sensitive substrates due to the cost of the reagents.
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Phenoxyacetic acid + 3-(Dimethylamino)propan-1-ol | Acid catalyst (e.g., H₂SO₄), heat (reflux), removal of H₂O | Cost-effective, uses readily available materials. | Reversible reaction, harsh acidic conditions, potential side reactions. rug.nl |
| Acyl Chloride Method | Phenoxyacetyl chloride + 3-(Dimethylamino)propan-1-ol | Base (e.g., pyridine), aprotic solvent, room temperature or mild heat | High yield, irreversible, fast reaction. | Requires an extra step to prepare acyl chloride, corrosive byproducts (HCl). guidechem.com |
| Steglich Esterification | Phenoxyacetic acid + 3-(Dimethylamino)propan-1-ol | Coupling agent (EDC/DCC), catalyst (DMAP), aprotic solvent | Very mild conditions, high yield. jove.com | Expensive reagents, stoichiometric byproducts that require removal. |
Novel Approaches in this compound Synthesis
Modern synthetic chemistry has introduced a variety of catalytic methods that offer significant improvements over traditional esterification protocols in terms of efficiency, selectivity, and environmental impact.
Solid Acid Catalysis: To circumvent the issues associated with corrosive and difficult-to-remove liquid acid catalysts like H₂SO₄, heterogeneous solid acid catalysts have been developed. Materials such as zeolites, sulfated zirconia, and ion-exchange resins (e.g., Amberlyst-15) can effectively catalyze esterification. ijarsct.co.inresearchgate.net These catalysts are easily separated from the reaction mixture by filtration and can often be reused, simplifying product purification and reducing waste. researchgate.net
Lewis Acid Catalysis: Various Lewis acids have been shown to be effective catalysts for esterification. Simple metal salts, such as zinc(II) oxide, can drive the reaction under solvent-free conditions and are recyclable. nih.gov Other compounds, like bismuth(III) salts, have also been explored, although their activity can be moderate and may lead to side reactions like ether formation. rug.nl
Activators for Carboxylic Acids: Reagents other than those used for acyl chloride formation can activate the carboxylic acid group under mild conditions. Phosphonitrilic chloride (PNT), used in combination with a base like N-methyl morpholine (B109124) (NMM), has been reported as an effective activator for coupling phenoxyacetic acids with phenols, a methodology that could be adapted for alcohols. jocpr.com
| Catalyst Type | Example(s) | Key Features |
|---|---|---|
| Solid Brønsted Acids | Zeolites, Amberlyst-15, Sulfated Zirconia | Heterogeneous, reusable, non-corrosive, easy separation. ijarsct.co.inresearchgate.net |
| Lewis Acids | Zn(II) salts, Bi(OTf)₃ | Can operate under mild or solvent-free conditions, often recyclable. rug.nlnih.gov |
| Carboxylic Acid Activators | Phosphonitrilic Chloride (PNT) | Enables coupling under mild, room-temperature conditions. jocpr.com |
Functionalization and Derivatization Strategies for this compound Analogues
The structure of this compound offers several sites for chemical modification to produce a library of analogues with varied properties.
Modification of the Phenyl Ring: The aromatic ring of the phenoxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., -NO₂, -Br, -Cl, alkyl) at the ortho and para positions. Furthermore, modern C–H functionalization techniques provide powerful tools for derivatization. For instance, palladium-catalyzed ortho- or meta-C–H olefination can directly append alkene groups to the phenol-derived ring, offering a route to complex analogues that bypasses classical substitution patterns. nih.gov
Modification of the Amino Group: The tertiary amine is a key functional handle. It can be readily converted into a quaternary ammonium (B1175870) salt through reaction with an alkylating agent, a process known as quaternization. researchgate.net Common reagents include alkyl halides like methyl iodide or benzyl (B1604629) chloride. researchgate.netsemanticscholar.org This transformation converts the neutral amine into a permanently charged cationic group, which would significantly alter the solubility and biological properties of the molecule.
Modification of the Ester Moiety: The core structure can be altered via transesterification. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the 3-(dimethylamino)propyl group can be exchanged, leading to different ester analogues.
| Target Site | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted phenoxy derivatives |
| Phenyl Ring | C-H Olefination | Pd(OAc)₂, Olefin, Oxidant | Olefin-substituted analogues nih.gov |
| Amino Group | Quaternization | Alkyl Halide (e.g., CH₃I, BnCl) | Quaternary ammonium salts researchgate.net |
| Ester Group | Transesterification | Different Alcohol (R'-OH), Catalyst | Different phenoxyacetate esters |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry can make the synthesis of this compound more sustainable, safer, and more efficient. solubilityofthings.com
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Employing recyclable solid acid catalysts or biocatalysts (enzymes) for the esterification is preferable to using stoichiometric amounts of coupling agents (DCC/EDC) or the corrosive reagents needed for the acyl chloride route. researchgate.netsolubilityofthings.com
Atom Economy: Direct acid-catalyzed esterification has a high atom economy, as the only byproduct is water. sophim.com In contrast, the acyl chloride and Steglich esterification routes generate significant stoichiometric byproducts (HCl, salts, dicyclohexylurea) that must be disposed of, resulting in lower atom economy.
Energy Efficiency: Microwave-assisted synthesis represents a significant improvement in energy efficiency. Microwave irradiation can dramatically accelerate reaction rates, reducing reaction times for esterifications from hours to minutes. tandfonline.commdpi.comresearchgate.net This leads to substantial energy savings compared to conventional heating methods. mdpi.com
Alternative Green Methodologies:
Phase-Transfer Catalysis (PTC): This technique can facilitate esterification under mild, biphasic conditions. mdpi.com For example, the sodium salt of phenoxyacetic acid (in an aqueous phase) can be reacted with an alkyl halide like 3-chloro-N,N-dimethylpropan-1-amine (in an organic phase) using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). acs.org The catalyst transports the carboxylate anion into the organic phase where the reaction occurs, often leading to high yields and simplified workups. tandfonline.comphasetransfercatalysis.com
Enzymatic Synthesis: Biocatalysis using enzymes, particularly lipases, offers an exceptionally green route to esters. researchgate.net These reactions proceed with high selectivity under very mild conditions (often near room temperature and neutral pH) in benign solvents or even solvent-free systems, minimizing byproducts and energy consumption. researchgate.net
| Green Chemistry Principle | Application to Ester Synthesis | Example/Method |
|---|---|---|
| Catalysis | Replace stoichiometric reagents and corrosive acids. | Use of solid acids, Lewis acids, or enzymes. researchgate.netresearchgate.net |
| Atom Economy | Maximize incorporation of reactants into the final product. | Direct esterification (byproduct is only H₂O). sophim.com |
| Safer Solvents | Replace hazardous solvents (e.g., chlorinated solvents). | Use of acetonitrile (B52724) or solvent-free conditions. jove.comresearchgate.net |
| Energy Efficiency | Reduce reaction time and energy input. | Microwave-assisted synthesis. tandfonline.comrsc.org |
| Renewable Feedstocks | Use starting materials derived from renewable sources. | Phenol can be derived from lignin, a biomass component. |
Advanced Analytical and Spectroscopic Characterization of 3 Dimethylamino Propyl Phenoxyacetate
Chromatographic Techniques for the Separation and Purity Assessment of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835)
Chromatographic methods are paramount for separating 3-(Dimethylamino)propyl phenoxyacetate from impurities, starting materials, and potential degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) each offer unique advantages for its analysis.
Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment of this compound, leveraging the compound's moderate polarity. The basic dimethylamino group allows for strong retention and good peak shape on appropriate stationary phases, especially when the mobile phase pH is controlled to maintain the analyte in its ionized form.
A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining a pH between 3 and 4 ensures the tertiary amine is protonated, leading to enhanced retention and symmetrical peaks. The addition of an ion-pairing reagent is generally not necessary but can be employed if peak tailing is observed. Detection is commonly achieved using a UV detector, with the aromatic phenoxyacetate moiety providing a strong chromophore.
Table 1: Illustrative HPLC Method Parameters for this compound Purity Assay
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
This method would be validated for linearity, accuracy, precision, and specificity to ensure its suitability for quantitative purity analysis.
Gas chromatography is a valuable tool for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to assess purity, particularly for volatile impurities that may not be well-resolved by HPLC. The compound's ester and tertiary amine functionalities make it amenable to GC analysis, typically on a mid-polarity capillary column.
A common approach involves using a fused silica (B1680970) capillary column coated with a phenyl-substituted polysiloxane stationary phase. The injector and detector temperatures are optimized to ensure efficient volatilization without thermal degradation. A flame ionization detector (FID) is often used for its universal response to organic compounds, while a nitrogen-phosphorus detector (NPD) could offer enhanced sensitivity and selectivity for this nitrogen-containing analyte. For unequivocal identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.
Table 2: Representative GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C (Splitless mode) |
| Oven Program | 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Expected Retention Time | ~ 12.7 min |
Capillary electrophoresis offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. Due to the presence of the basic dimethylamino group, this compound is well-suited for analysis by capillary zone electrophoresis (CZE). In an acidic buffer, the compound will be positively charged and migrate towards the cathode.
The separation in CE is influenced by the buffer pH, concentration, and the applied voltage. The use of a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-3.5) ensures complete protonation of the tertiary amine. This technique is particularly useful for separating closely related impurities with different charge-to-size ratios and can be complementary to HPLC for purity profiling.
Table 3: Exemplary Capillary Electrophoresis Method Parameters
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, 60 cm total length (52 cm effective) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Spectroscopic Investigations for Elucidating the Structure of this compound and its Metabolites (Non-Clinical)
Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its potential metabolites in non-clinical studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this structural elucidation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the acetate (B1210297) and propyl chain, and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns would be consistent with the proposed structure. For instance, the aromatic protons would appear in the range of 6.9-7.3 ppm. The methylene protons adjacent to the ester oxygen and the nitrogen would have distinct chemical shifts, and their multiplicity would reveal their neighboring protons. The six protons of the two methyl groups on the nitrogen would likely appear as a singlet around 2.2-2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would be observed downfield, typically around 170 ppm. The aromatic carbons would resonate in the 115-160 ppm region. The chemical shifts of the aliphatic carbons in the propyl chain and the dimethylamino group would provide further confirmation of the structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic C-H (ortho) | 6.95 (d) | 114.8 |
| Aromatic C-H (meta) | 7.28 (t) | 129.5 |
| Aromatic C-H (para) | 6.90 (t) | 121.3 |
| Aromatic C-O | - | 158.2 |
| C=O | - | 169.1 |
| O-CH₂ (acetate) | 4.65 (s) | 65.4 |
| O-CH₂ (propyl) | 4.20 (t) | 62.1 |
| CH₂-CH₂-N | 1.95 (quintet) | 26.8 |
| N-CH₂ | 2.40 (t) | 56.5 |
| N-(CH₃)₂ | 2.25 (s) | 45.4 |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
Molecular Ion Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus a proton. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of its elemental formula.
Fragmentation Analysis: Electron Ionization (EI) would lead to characteristic fragmentation patterns. Key fragment ions would be expected from the cleavage of the ester bond and the propyl chain. For instance, a fragment corresponding to the phenoxyacetyl group and another corresponding to the dimethylaminopropyl cation would be anticipated.
Metabolite Identification (Non-Clinical): In non-clinical in vitro metabolism studies (e.g., using liver microsomes), LC-MS/MS is the primary tool for identifying potential metabolites. Common metabolic pathways for a molecule like this compound could include:
N-demethylation: Loss of one or both methyl groups from the dimethylamino moiety.
N-oxidation: Formation of an N-oxide at the tertiary amine.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Ester hydrolysis: Cleavage of the ester bond to form phenoxyacetic acid and 3-(dimethylamino)propanol.
By comparing the mass spectra and retention times of the parent compound with those of potential metabolites, their structures can be proposed.
Table 5: Potential Non-Clinical Metabolites of this compound and their Expected Mass Shifts
| Metabolic Reaction | Metabolite Structure | Change in Mass (Da) |
| N-demethylation | Monodesmethyl derivative | -14 |
| N-oxidation | N-oxide derivative | +16 |
| Aromatic Hydroxylation | Hydroxylated derivative | +16 |
| Ester Hydrolysis | Phenoxyacetic acid | - |
| Ester Hydrolysis | 3-(Dimethylamino)propanol | - |
Infrared (IR) and Raman Spectroscopy in the Characterization of this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The spectra are generated by the vibrational and rotational modes of the atoms within the molecule. For this compound, the key functional groups that would give rise to characteristic absorption or scattering peaks are the ester group, the aromatic ring, the ether linkage, and the tertiary amine.
Expected Characteristic IR and Raman Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Ester Carbonyl (C=O) | Stretching | 1735-1750 | Strong (IR), Weak (Raman) |
| C-O-C (Ester) | Asymmetric Stretching | 1250-1300 | Strong (IR) |
| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 | Strong (IR) |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong (IR & Raman) |
| Aromatic C-H | Stretching | 3000-3100 | Medium (IR & Raman) |
| Aromatic C-H | Out-of-plane Bending | 690-900 | Strong (IR) |
| Aliphatic C-H | Stretching | 2800-3000 | Medium (IR & Raman) |
| C-N (Tertiary Amine) | Stretching | 1050-1250 | Medium to Weak (IR) |
The IR spectrum would be dominated by a strong carbonyl stretch of the ester group. The C-O stretching vibrations from both the ester and ether linkages would also be prominent. The aromatic ring would show several characteristic peaks for C=C stretching and C-H bending. The dimethylamino group's C-N stretch might be less distinct and could overlap with other signals in the fingerprint region.
Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the C=C stretching modes, are typically strong in Raman spectra. This would allow for a clear confirmation of the phenoxy moiety. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.
UV-Vis Spectroscopy for Quantitative and Qualitative Analysis of this compound
UV-Vis spectroscopy is a valuable tool for both the qualitative and quantitative analysis of compounds containing chromophores. In the case of this compound, the primary chromophore is the phenoxy group. The benzene (B151609) ring within this group undergoes π to π* electronic transitions when it absorbs ultraviolet light.
The UV-Vis spectrum of this compound is expected to show a primary absorption band (λmax) around 270 nm, which is characteristic of the phenoxy moiety. The exact position of the λmax and the molar absorptivity (ε) would be influenced by the solvent used for the analysis due to solvatochromic effects.
Expected UV-Vis Absorption Data:
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |
| Phenoxy Group | π → π* | ~270 | A shift to longer or shorter wavelengths depending on solvent polarity. |
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of the concentration of this compound in unknown samples.
X-ray Crystallography Studies of this compound and Related Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound has been reported in the accessible literature, a study of its structure would reveal precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Advanced Hyphenated Techniques in this compound Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which combine a separation method with a detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the primary tools for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the compound would first be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the molecules are ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum is a fingerprint of the molecule and can be used for its identification.
The fragmentation of this compound in an EI-MS would likely proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
McLafferty rearrangement: If the propyl chain is long enough, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta C-C bond.
Cleavage of the ester bond: The ester linkage can cleave to form ions corresponding to the phenoxyacetyl group and the dimethylaminopropyl group.
Expected Key Fragment Ions in GC-MS:
| m/z | Proposed Fragment Ion | Origin |
| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage at the dimethylamino group |
| 107 | [C₆H₅O-CH₂]⁺ | Cleavage of the ester bond |
| 135 | [C₆H₅O-CH₂CO]⁺ | Cleavage of the ester bond |
| 102 | [HN(CH₃)₂CH₂CH₂CH₂]⁺ | Cleavage of the ester bond |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is particularly useful for the analysis of compounds that are not volatile enough for GC or are thermally labile. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, which typically produces a protonated molecule [M+H]⁺.
In tandem mass spectrometry (MS/MS), the protonated molecule is selected and then fragmented in a collision cell. The resulting product ions provide structural information. For this compound, the protonated molecule would likely be formed at the basic dimethylamino group.
Expected Transitions in LC-MS/MS:
| Precursor Ion [M+H]⁺ | Product Ion | Proposed Fragmentation |
| [C₁₃H₁₉NO₂ + H]⁺ | [HN(CH₃)₂CH₂CH₂CH₂]⁺ | Loss of the phenoxyacetic acid moiety |
| [C₁₃H₁₉NO₂ + H]⁺ | [C₆H₅O-CH₂CO]⁺ | Loss of the dimethylaminopropanol moiety |
These hyphenated techniques provide a high degree of sensitivity and selectivity, making them ideal for the detection and quantification of this compound in various matrices.
Theoretical and Computational Investigations of 3 Dimethylamino Propyl Phenoxyacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835)
There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the electronic structure of 3-(Dimethylamino)propyl phenoxyacetate. Consequently, data regarding its molecular orbitals (e.g., HOMO-LUMO energies), electrostatic potential maps, or calculated reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) are not present in the scientific literature.
Molecular Modeling and Dynamics Simulations of this compound Interactions
No studies employing molecular modeling or molecular dynamics (MD) simulations to investigate the intermolecular interactions of this compound with other molecules, such as biological macromolecules or solvents, have been published. As a result, there is no information on its binding modes, interaction energies, or dynamic behavior in a simulated environment.
Computational Approaches to Reaction Mechanism Elucidation for this compound Synthesis and Degradation
No computational research has been published on the elucidation of reaction mechanisms for the synthesis or degradation of this compound. Therefore, there are no available studies on the transition states, activation energies, or reaction pathways involved in its formation or decomposition based on computational chemistry methods.
Investigation of Biological Activities and Mechanisms at the Cellular and Molecular Level Non Clinical Context for 3 Dimethylamino Propyl Phenoxyacetate
In Vitro Cellular Assays for Biological Activity of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835)
In vitro cellular assays are fundamental in determining the biological activity of a compound at the cellular level. While no specific data exists for 3-(Dimethylamino)propyl phenoxyacetate, studies on related phenoxyacetic acid derivatives suggest several potential areas of interaction.
There is no direct evidence of this compound binding to specific receptors. However, research on other phenoxyacetic acid derivatives has identified them as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov One study identified a potent FFA1 agonist from this class with an EC50 of 62.3 nM. researchgate.net This suggests that the phenoxyacetate scaffold can interact with G-protein coupled receptors. The presence of the dimethylaminopropyl group in this compound could influence its binding affinity and selectivity for FFA1 or other receptors, but this remains to be experimentally determined.
Table 1: Receptor Binding Activity of a Phenoxyacetic Acid Derivative
| Compound | Receptor | Activity | Potency (EC50) |
|---|---|---|---|
| Phenoxyacetic acid derivative (18b) | FFA1 | Agonist | 62.3 nM |
Source: Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists researchgate.net
While there are no enzyme inhibition or activation studies specifically for this compound, the phenoxyacetic acid moiety is a core structure in several selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov For instance, certain novel phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibitory activity with IC50 values as low as 0.06 µM. nih.gov The dimethylaminopropyl group could potentially interact with the active site of various enzymes, but its specific inhibitory or activating effects are unknown.
Table 2: COX-2 Inhibition by Phenoxyacetic Acid Derivatives
| Compound | COX-2 IC50 (µM) |
|---|---|
| Derivative 5d | 0.08 ± 0.01 |
| Derivative 5e | 0.07 ± 0.01 |
| Derivative 5f | 0.06 ± 0.01 |
| Celecoxib (Reference) | 0.05 ± 0.02 |
Source: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors nih.gov
Specific modulation of cellular signaling pathways by this compound has not been reported. However, based on the activities of related compounds, it could potentially influence pathways regulated by FFA1 or COX-2. FFA1 activation by agonists can stimulate insulin (B600854) secretion through Gq-coupled signaling, leading to an increase in intracellular calcium. nih.gov Inhibition of COX-2 would decrease the production of prostaglandins, which are key signaling molecules in inflammation. nih.gov The dimethylaminopropyl moiety is found in compounds that can have a wide range of pharmacological effects, and its influence on cellular signaling is likely context-dependent. researchgate.net
The cytotoxic and proliferative effects of this compound are uncharacterized. Studies on various phenoxyacetic acid derivatives have revealed a range of effects. Some chlorinated derivatives of phenoxyacetic acid have been shown to be cytotoxic and mutagenic. nih.gov For example, 2,4-dichlorophenoxyacetic acid has demonstrated cytotoxic effects. nih.gov In contrast, other derivatives have been investigated for their anti-proliferative activity against cancer cell lines. jetir.org For instance, 4-Cl-phenoxyacetic acid has shown high cytotoxic activity against breast cancer cells with an IC50 value of 0.194±0.09µg/ml. jetir.org The dimethylaminopropylamine component is known to be a skin irritant, suggesting it may have cytotoxic effects at certain concentrations. wikipedia.org
Table 3: Cytotoxic Activity of a Phenoxyacetic Acid Derivative
| Compound | Cell Line | Activity | IC50 |
|---|---|---|---|
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | Cytotoxic | 0.194±0.09µg/ml |
Source: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review jetir.org
Mechanistic Studies of this compound in Model Organisms (Non-Human)
There are no published studies on the mechanisms of action of this compound in any model organisms. Research on phenoxyacetic acid herbicides has been conducted in various organisms to understand their toxicological profiles. mdpi.com
Gene Expression and Proteomic Analysis in Response to this compound Exposure (Non-Clinical)
No gene expression or proteomic analyses have been conducted for this compound. However, studies on other phenoxyacetic acid derivatives, such as clofibrate, have shown that they can significantly alter gene expression profiles in rat liver tissue. nih.gov These compounds are known as peroxisome proliferators and affect genes involved in lipid metabolism. nih.gov It is plausible that this compound could also modulate gene expression, but the specific genes and pathways affected would require experimental investigation.
Metabolomic Profiling of this compound in Non-Human Biological Systems
Comprehensive searches of scientific literature and databases did not yield specific studies on the metabolomic profiling of this compound in non-human biological systems. Metabolomics, a field that systematically identifies and quantifies the complete set of small molecule metabolites in a biological system, can provide crucial insights into the biochemical effects of a compound. mdpi.com This type of analysis is instrumental in identifying metabolic pathways affected by a substance and in discovering potential biomarkers of its effects. nih.gov
In vitro metabolic studies, often using liver microsomes, are a common approach to elucidate the biotransformation pathways of new compounds. nih.gov These studies can identify primary metabolites, such as products of hydrolysis, hydroxylation, and other enzymatic reactions. nih.gov However, no such studies were found specifically for this compound.
Similarly, in vivo studies using animal models are employed to understand the metabolic profile of a substance within a whole organism, analyzing biological matrices like plasma and urine to identify metabolites. nih.govnih.gov The absence of such research for this compound means there is currently no available data on its metabolic pathways, the identity of its metabolites, or its impact on the broader metabolome in any non-human biological system.
Further research is required to investigate the metabolomic profile of this compound to understand its biotransformation and biological activity at the molecular level.
Structure Activity Relationship Sar Investigations of 3 Dimethylamino Propyl Phenoxyacetate and Its Analogues
Design Principles for Modifying the Structure of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835) to Enhance Specific Activities (Non-Clinical)
The molecular architecture of 3-(Dimethylamino)propyl phenoxyacetate offers several key regions for structural modification to probe and enhance its biological activities. These modifications are guided by established medicinal chemistry principles and are explored in a non-clinical setting. The primary domains for modification include the phenoxy group, the acetate (B1210297) linker, and the dimethylaminopropyl side chain.
Modifications of the Phenoxy Ring:
The aromatic phenoxy ring is a prime target for substitution to explore the effects of electronics and sterics on activity. The introduction of various substituents at different positions (ortho, meta, para) can significantly alter the molecule's interaction with biological targets.
Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the pKa of the phenoxy oxygen and influence hydrogen bonding capabilities.
Steric Effects: The size and shape of the substituent can impact the binding affinity and selectivity. Bulky groups may either enhance binding by occupying a specific hydrophobic pocket or decrease activity through steric hindrance.
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For instance, a substituent at the para-position might have a completely different effect on activity compared to the same substituent at the ortho- or meta-position due to the specific topology of the target's binding site.
Alterations to the Acetate Linker:
Chain Length: Varying the length of the linker by adding or removing methylene (B1212753) units can alter the distance between the phenoxy ring and the tertiary amine, which can be critical for optimal interaction with a biological target.
Introduction of Rigidity: Incorporating double bonds or cyclic structures within the linker can restrict conformational flexibility. This can lead to a more potent analogue if the rigid conformation is the bioactive one, but a less active compound if it is not.
Modifications of the Dimethylaminopropyl Side Chain:
The tertiary amine of the dimethylaminopropyl side chain is often a key pharmacophoric feature, as it is typically protonated at physiological pH and can engage in ionic interactions.
N-Alkyl Substitution: The size of the N-alkyl groups can be varied. Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) can influence selectivity and potency by probing the size of the binding pocket around the nitrogen atom.
Chain Homologation: Similar to the acetate linker, the length of the propyl chain can be modified to optimize the spatial relationship between the amine and the phenoxy ring.
Cyclization: The N-alkyl groups and the propyl chain can be incorporated into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, to create more rigid analogues.
| Modification Site | Type of Modification | Potential Impact on Activity (Theoretical) |
| Phenoxy Ring | Substitution (e.g., -F, -Cl, -CH3, -OCH3) at ortho, meta, para positions | Alteration of electronic properties, hydrophobicity, and steric interactions. |
| Acetate Linker | Chain length variation (e.g., propoxyacetate, butoxyacetate) | Optimization of the distance between key pharmacophoric features. |
| Introduction of rigidity (e.g., double bonds) | Restriction of conformational flexibility to favor the bioactive conformation. | |
| Ester to Amide/Ether substitution | Modification of hydrogen bonding capacity and metabolic stability. | |
| Dimethylaminopropyl Chain | Variation of N-alkyl substituents (e.g., diethylamino) | Probing the size and nature of the binding pocket for the amine. |
| Chain length variation (e.g., dimethylaminoethyl) | Altering the spatial orientation of the cationic amine. | |
| Cyclization (e.g., incorporating N into a piperidine ring) | Increased rigidity and potentially enhanced selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed analogues, thereby prioritizing synthetic efforts.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is required. This dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical Properties: Such as logP (lipophilicity), molecular weight, and molar refractivity.
Electronic Descriptors: Such as partial charges and dipole moment, which describe the electronic distribution within the molecule.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
3D Descriptors: Such as molecular shape and volume.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive ability of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (q²) are used to evaluate the model's robustness and predictive performance.
A hypothetical QSAR study on a series of phenoxy ring-substituted analogues of this compound might reveal that lipophilicity (logP) and the Hammett electronic parameter (σ) of the substituent are key determinants of activity.
| Analogue (Substituent X) | logP | σ (para) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |
| -H | 2.50 | 0.00 | 120 | 115 |
| -F | 2.64 | 0.06 | 95 | 98 |
| -Cl | 3.21 | 0.23 | 50 | 55 |
| -CH3 | 3.01 | -0.17 | 150 | 145 |
| -OCH3 | 2.43 | -0.27 | 200 | 210 |
| -NO2 | 2.37 | 0.78 | 25 | 30 |
This is a hypothetical data table for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts Applied to this compound (Theoretical/Non-Clinical)
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. For this compound, a pharmacophore model can be developed based on a set of active analogues, even in the absence of a known target structure.
The key steps in developing a pharmacophore model for this compound and its analogues would include:
Conformational Analysis: Generating a diverse set of low-energy conformations for each of the active molecules in the training set. This is crucial as the bioactive conformation is often not the lowest energy conformation in solution.
Feature Identification: Identifying common chemical features among the active analogues. For this compound, these features would likely include:
A hydrophobic/aromatic center corresponding to the phenoxy ring.
A hydrogen bond acceptor feature from the carbonyl oxygen of the acetate group.
A positive ionizable feature representing the protonated dimethylamino group.
Pharmacophore Generation and Validation: Aligning the conformations of the active molecules to identify a common 3D arrangement of these features. The resulting pharmacophore hypothesis is then validated by its ability to distinguish between active and inactive molecules.
Once a validated pharmacophore model is established, it can be used in several ways:
Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity.
De Novo Design: To design novel molecules that incorporate the key pharmacophoric features in the correct spatial orientation.
SAR Interpretation: To rationalize the observed structure-activity relationships within the series of analogues. For example, it could explain why a particular substituent on the phenoxy ring enhances activity by favorably interacting with a hypothetical feature of the binding site.
A potential pharmacophore model for this compound might consist of a hydrophobic aromatic feature, a hydrogen bond acceptor, and a positive ionizable feature, all with specific spatial relationships to one another. This model would serve as a valuable theoretical tool in the non-clinical design of new and potentially more effective analogues.
Applications and Industrial Relevance of 3 Dimethylamino Propyl Phenoxyacetate Non Prohibited Areas
Material Science Applications of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835) and its Polymers
While direct polymerization of 3-(Dimethylamino)propyl phenoxyacetate as a monomer is not prominently described, its structural components suggest potential roles in polymer science. The tertiary amine group, in particular, is a reactive site that can be leveraged. For instance, compounds with similar structures, such as N-[(3-Dimethylamino)-propyl] acrylamide (B121943) (DMAPAA) and N-[(3-Dimethylamino)-propyl] methacrylamide (B166291) (DMAPMA), readily undergo radical copolymerization. researchgate.net This suggests that if the phenoxyacetate moiety were modified to include a polymerizable group, the resulting monomer could be incorporated into copolymers, imparting specific properties due to the presence of the tertiary amine.
The phenoxy group itself is a component of certain high-performance polymers like poly(phenylene oxide) (PPO), known for their excellent thermal stability and mechanical properties. While this compound is not a direct precursor to such polymers, its phenoxy moiety is a fundamental building block in various polymer systems. For example, phenolic materials can be synthesized via the ring-opening polymerization of benzoxazines, which are derived from phenols. google.com
Furthermore, the entire molecule could potentially be used as a functional additive in polymer formulations. The tertiary amine can act as a curing agent or an accelerator in epoxy resins and polyurethane systems. Its presence could also enhance the adhesion of the polymer to certain substrates. The phenoxyacetate portion, with its aromatic ring, could contribute to improved thermal stability or modify the refractive index of the final material.
Table 1: Potential Roles of this compound in Material Science
| Application Area | Potential Function of this compound | Relevant Chemical Moiety |
| Polymer Synthesis | Co-monomer (if modified with a polymerizable group) | 3-(Dimethylamino)propyl group |
| Polymer Additive | Curing agent/accelerator for thermosets (e.g., epoxy resins) | Tertiary Amine |
| Polymer Additive | Adhesion promoter | Tertiary Amine |
| Polymer Additive | Thermal stability enhancer | Phenoxyacetate group |
| Polymer Additive | Refractive index modifier | Phenoxyacetate group |
Role of this compound in Catalyst Development and Catalytic Reactions
The most significant feature of this compound in the context of catalysis is its tertiary amine functional group. Tertiary amines are widely recognized as effective catalysts in a variety of chemical transformations. mdpi.compoliuretanos.com.br They can function as base catalysts, nucleophilic catalysts, and as components of phase-transfer catalysts.
In polymerization reactions, tertiary amines are used to catalyze the formation of polyurethanes by activating the isocyanate group towards reaction with polyols. poliuretanos.com.br They are also employed as catalysts for the ring-opening polymerization of epoxides and other cyclic monomers. researchgate.net For instance, tertiary amines can catalyze the ring-opening polymerization of benzoxazines to produce cross-linked phenolic structures. mdpi.com Given this, this compound could potentially be employed as a catalyst in such polymerization systems. The specific structure of the amine and the presence of the phenoxyacetate group might influence its catalytic activity and solubility in different reaction media.
Beyond polymerization, tertiary amines are known to catalyze a range of organic reactions, including esterification, transesterification, and the Baylis-Hillman reaction. The catalytic activity of the tertiary amine in this compound could be harnessed in these contexts. The phenoxyacetate portion of the molecule might serve to modulate the steric and electronic environment of the amine, thereby fine-tuning its catalytic performance. It is also conceivable that the ester group could participate in transesterification reactions, with the tertiary amine acting as an intramolecular catalyst. nih.gov
Table 2: Potential Catalytic Applications of this compound
| Catalytic Role | Type of Reaction | Function of Tertiary Amine |
| Polymerization Catalyst | Polyurethane formation | Activation of isocyanate group |
| Polymerization Catalyst | Ring-opening polymerization (e.g., of benzoxazines, epoxides) | Nucleophilic or base catalysis |
| Organic Synthesis Catalyst | Esterification/Transesterification | Base or nucleophilic catalysis |
| Organic Synthesis Catalyst | Baylis-Hillman reaction | Nucleophilic catalysis |
| Intramolecular Catalyst | Transesterification of the phenoxyacetate ester | Potential for self-catalysis |
Agricultural Research Applications of this compound (Excluding Human Consumption Impacts)
The phenoxyacetate structural motif is central to a class of synthetic auxins, which are widely used as plant growth regulators and herbicides. wikipedia.orgbiotrend.comumn.edu The parent compound, phenoxyacetic acid, and its chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D), are well-known for their ability to induce uncontrolled growth in broadleaf weeds, leading to their demise, while being less effective on grasses. wikipedia.orgumn.edu This selective herbicidal activity is a cornerstone of modern agriculture.
This compound, as an ester of phenoxyacetic acid, would be expected to exhibit auxin-like activity. Upon absorption by a plant, the ester linkage could be hydrolyzed by plant enzymes to release phenoxyacetic acid, the active herbicidal agent. The 3-(dimethylamino)propyl group would influence the physicochemical properties of the molecule, such as its solubility, volatility, and ability to penetrate the plant cuticle. These factors are critical for the efficacy of a herbicide. For instance, ester formulations of auxinic herbicides are often used to enhance their uptake by plants. wikipedia.org
Table 3: Potential Agricultural Applications of this compound
| Application | Mode of Action | Role of Phenoxyacetate Moiety | Role of 3-(Dimethylamino)propyl Moiety |
| Herbicide | Synthetic auxin, causing uncontrolled growth in susceptible plants. wikipedia.orgumn.edu | Active component (released upon hydrolysis). | Influences solubility, uptake, and translocation; acts as a pro-herbicide carrier. |
| Plant Growth Regulator | Mimics natural auxin hormones to influence plant development. biotrend.com | Active component. | Modulates delivery and release of the active component. |
Formulation Chemistry of this compound in Non-Pharmaceutical Contexts
In non-pharmaceutical formulations, such as those for agricultural or industrial applications, the physicochemical properties of this compound could be advantageous. The molecule possesses both a relatively nonpolar phenoxy group and a polar (and potentially charged) tertiary amine group, giving it amphiphilic character. This suggests its potential use as a surfactant, emulsifier, or dispersant.
Tertiary amines and their salts are known to function as cationic or amphoteric surfactants. niif.huwhamine.com In acidic conditions, the tertiary amine of this compound would be protonated, forming a cationic species that could be surface-active. This property would be useful in creating stable emulsions or dispersions of immiscible liquids, such as oil-in-water or water-in-oil formulations. For example, in pesticide formulations, emulsifiers are crucial for allowing oil-soluble active ingredients to be mixed with water for spray applications. google.compurdue.edu this compound could potentially serve a dual role in such a formulation: acting as the pro-herbicide and also aiding in its dispersion in the spray tank.
The tertiary amine functionality also suggests its use as a pH modifier or buffering agent in formulations. Furthermore, its ability to interact with surfaces could make it useful as a coating additive, improving substrate wetting or acting as an anti-static agent. The ester component could also contribute to its solvency for other components in a formulation. Research into its formulation chemistry would involve characterizing its critical micelle concentration, surface tension reduction capabilities, and its performance in various emulsion and dispersion systems. researchgate.netmdpi.com
Table 4: Potential Roles in Non-Pharmaceutical Formulation Chemistry
| Formulation Role | Relevant Property | Potential Application |
| Surfactant/Emulsifier | Amphiphilic nature (polar amine, nonpolar phenoxy group). | Stabilizing emulsions in pesticide or industrial formulations. google.compurdue.edu |
| Dispersant | Surface activity. | Preventing the settling of solid particles in a liquid. |
| pH Modifier/Buffer | Basic tertiary amine group. | Controlling the acidity/alkalinity of a formulation. |
| Coating Additive | Surface activity. | Improving wetting and anti-static properties. |
| Co-solvent | Ester functionality. | Dissolving other components in a formulation. |
Environmental Fate and Ecotoxicological Impact Studies of 3 Dimethylamino Propyl Phenoxyacetate
Abiotic Degradation Pathways of 3-(Dimethylamino)propyl Phenoxyacetate (B1228835) in Environmental Matrices
There is a lack of published scientific studies examining the abiotic degradation of 3-(Dimethylamino)propyl phenoxyacetate. Research into key degradation processes such as hydrolysis and photolysis in different environmental matrices, including water, soil, and air, has not been documented. As a result, the half-life of this compound under various environmental conditions and the identity of its potential abiotic degradation products remain unknown.
Biotransformation and Biodegradation of this compound by Microorganisms
Information regarding the biotransformation and biodegradation of this compound by microorganisms is not present in the current body of scientific literature. There are no available studies that identify specific microbial species capable of metabolizing this compound or that delineate the metabolic pathways involved in its breakdown. Data on the rate of biodegradation in different environments, such as soil and aquatic systems, and the potential for mineralization are also unavailable.
Ecotoxicological Assessment of this compound in Non-Human Organisms (e.g., Aquatic Species, Plants, Soil Organisms)
A comprehensive ecotoxicological assessment of this compound is absent from the scientific record. There are no available studies that have determined the toxicity of this compound to a range of non-human organisms. Specific data on acute and chronic toxicity endpoints, such as the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population), for aquatic species (e.g., fish, invertebrates), plants, and soil organisms have not been reported. The potential for bioaccumulation and biomagnification of this compound in environmental food webs is also uncharacterized.
Environmental Monitoring and Detection of this compound Residues
There are no documented methods for the environmental monitoring and detection of this compound residues. A review of the literature indicates a lack of analytical methodologies specifically developed for the quantification of this compound in environmental samples such as water, soil, sediment, or biota. Consequently, there is no information available on the presence or concentration of this compound in the environment.
Methodological Approaches and Future Directions in 3 Dimethylamino Propyl Phenoxyacetate Research
Advanced Experimental Design and Data Analysis in 3-(Dimethylamino)propyl Phenoxyacetate (B1228835) Studies
Modern research on 3-(Dimethylamino)propyl phenoxyacetate is increasingly reliant on sophisticated experimental designs and data analysis techniques to efficiently explore its chemical space and biological activities. These approaches move beyond traditional one-factor-at-a-time experiments, embracing methodologies that maximize information while minimizing experimental effort.
Quantitative Structure-Activity Relationship (QSAR) Modeling: A cornerstone of modern medicinal chemistry, QSAR studies are pivotal in understanding the relationship between the chemical structure of phenoxyacetate derivatives and their biological activity. By developing mathematical models, researchers can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. These models often consider a range of physicochemical descriptors to correlate with biological endpoints.
Combinatorial Chemistry and High-Throughput Screening (HTS): The synthesis of large libraries of this compound analogs is facilitated by combinatorial chemistry. This approach allows for the rapid generation of a multitude of structurally related compounds. Subsequently, high-throughput screening (HTS) enables the rapid biological evaluation of these libraries against various targets, accelerating the identification of promising lead compounds. rjpbr.comyoutube.com This combination of techniques is a powerful engine for drug discovery and material science exploration.
Design of Experiments (DoE): In the optimization of synthetic routes and biological assays for this compound, Design of Experiments (DoE) is an invaluable statistical tool. rsc.orgqucosa.deresearchgate.net DoE allows for the systematic investigation of multiple variables simultaneously, leading to a comprehensive understanding of their interactions and the identification of optimal conditions. This methodology is crucial for developing robust and efficient processes for both the synthesis and evaluation of this compound.
Interactive Data Table: Key Methodologies in this compound Research
| Methodology | Description | Key Advantages |
| QSAR | Develops mathematical models to predict biological activity based on chemical structure. | Guides rational design of new compounds, reduces the need for extensive synthesis and testing. |
| Combinatorial Chemistry | Enables the rapid synthesis of large libraries of related compounds. | Accelerates the exploration of chemical space. |
| HTS | Allows for the rapid screening of large numbers of compounds for biological activity. | Quickly identifies hit and lead compounds from large libraries. |
| DoE | A statistical approach to systematically optimize processes and experiments. | Maximizes information from a minimal number of experiments, identifies key variables and interactions. |
Interdisciplinary Research Trends Involving this compound
The versatile scaffold of this compound lends itself to exploration across various scientific disciplines, fostering interdisciplinary research aimed at unlocking its full potential.
Pharmacological Research: The primary focus of research into phenoxyacetic acid derivatives has been in the realm of pharmacology. These compounds have been investigated for a wide range of biological activities, including as potential anti-inflammatory, and anti-mycobacterial agents. nih.govnih.gov The structural similarity to known pharmacologically active molecules suggests that this compound could be a valuable lead structure for the development of new therapeutic agents targeting a variety of diseases. nih.govresearchgate.net
Agrochemical Innovations: Phenoxyacetic acids have a long history of use in agriculture as herbicides. nih.gov Research into derivatives like this compound could lead to the development of new crop protection agents with improved efficacy, selectivity, and environmental profiles. Innovations in this area are driven by the need for sustainable agricultural practices and the emergence of herbicide-resistant weeds. agribusinessglobal.comagribusinessglobal.com
Materials Science Applications: The chemical structure of this compound, with its aromatic and amine functionalities, makes it a candidate for incorporation into novel materials. Research in this area could explore its use as a monomer or additive in the synthesis of polymers with specific properties, such as modified phenol-formaldehyde resins. unt.edu Its potential to interact with other molecules could also be exploited in the development of functional materials, such as coatings or sensors.
Identification of Knowledge Gaps and Emerging Research Questions for this compound
Despite the growing interest in phenoxyacetate derivatives, significant knowledge gaps remain concerning this compound specifically. Addressing these gaps will be crucial for guiding future research and realizing the compound's potential.
Unexplored Pharmacological Targets: While the broader class of phenoxyacetic acids has been studied for various biological activities, the specific pharmacological profile of this compound is largely uncharted. A key knowledge gap is the identification of its specific molecular targets. Future research should focus on screening this compound against a wide array of receptors, enzymes, and ion channels to uncover novel therapeutic opportunities. mdpi.com
Structure-Activity Relationship (SAR) Elucidation: The detailed structure-activity relationship for this compound and its close analogs is yet to be fully elucidated. Systematic modifications of the phenoxy ring, the acetate (B1210297) linker, and the dimethylaminopropyl side chain are needed to understand how these structural features influence its biological activity and physicochemical properties.
Metabolic Fate and Toxicological Profile: A significant unknown is the metabolic pathway of this compound in biological systems. Understanding its metabolism is essential for assessing its potential as a therapeutic agent or its environmental impact as an agrochemical. Furthermore, a comprehensive toxicological profile is necessary to ensure its safety for any potential application.
Emerging Research Questions:
What are the primary molecular targets of this compound in various biological systems?
How do specific structural modifications to the this compound scaffold affect its potency, selectivity, and pharmacokinetic properties?
What are the major metabolites of this compound, and what are their biological activities?
Can this compound be incorporated into novel polymers or materials, and what unique properties would it confer?
What is the environmental fate and persistence of this compound if used in agrochemical formulations?
Patent Landscape and Innovation Trends in this compound Technologies (Academic Perspective)
From an academic standpoint, the patent landscape provides valuable insights into the commercial interest and innovation trends surrounding a particular chemical scaffold. researchgate.netresearchgate.netbiorxiv.orgwipo.int Analyzing patents related to this compound and its derivatives can reveal areas of active development and potential future applications.
Focus on Synthesis and Derivatives: A review of the patent literature indicates a strong focus on the synthesis of novel phenoxyacetic acid derivatives and their potential applications in pharmaceuticals. mdpi.com Patents often claim broad classes of compounds, with variations in the substituents on the phenoxy ring and modifications to the side chain. This suggests that companies are actively exploring the chemical space around this scaffold to identify compounds with improved properties.
Therapeutic Applications as a Driving Force: The majority of patent activity appears to be driven by the search for new therapeutic agents. The diverse biological activities reported for phenoxyacetic acid derivatives have spurred interest in patenting new molecules for a range of indications.
Innovation in Agrochemical Formulations: While perhaps less prominent than pharmaceutical patents, there is also innovation in the agrochemical sector. Patents in this area may focus on new formulations that enhance the efficacy of phenoxyacetate-based herbicides or on the discovery of derivatives with novel modes of action to combat resistance.
Data Table: Representative Patent Application Areas for Phenoxyacetate Derivatives
| Patent Application Area | Description of Innovation |
| Novel Chemical Entities | Claims for new molecular structures based on the phenoxyacetate scaffold with potential therapeutic activity. |
| Synthetic Methods | Protection of novel and efficient synthetic routes to produce phenoxyacetate derivatives. |
| Pharmaceutical Compositions | Formulations containing phenoxyacetate derivatives for specific medical uses. |
| Agrochemical Formulations | Compositions for crop protection, including herbicides and plant growth regulators. |
Emerging Analytical Technologies for this compound Research
The advancement of analytical technologies is critical for the comprehensive characterization and analysis of this compound. Modern techniques offer enhanced sensitivity, resolution, and structural elucidation capabilities.
Advanced Mass Spectrometry (MS): Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for the structural confirmation and quantification of this compound and its metabolites. These methods provide precise mass measurements and fragmentation patterns, enabling unambiguous identification even in complex matrices.
Supercritical Fluid Chromatography (SFC): As a green and efficient separation technique, SFC is gaining traction in pharmaceutical and chemical analysis. teledynelabs.comresearchgate.netnih.govnih.govshimadzu.com It offers advantages in terms of speed and resolving power for the analysis of compounds like this compound, particularly for chiral separations if applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR experiments, are crucial for the complete structural elucidation of this compound and its derivatives. researchgate.netpageplace.demdpi.comnih.govtjnpr.org These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Biosensors: The development of biosensors for the detection of phenolic compounds is an emerging area of analytical technology. nih.govnih.govresearchgate.netmdpi.commdpi.com While not specific to this compound yet, the principles could be adapted to create selective sensors for this compound, which would be valuable for environmental monitoring or in vitro diagnostic applications.
Interactive Data Table: Emerging Analytical Technologies
| Technology | Application in this compound Research |
| HRMS and MS/MS | Precise mass determination, structural elucidation of the parent compound and its metabolites. |
| SFC | Rapid and efficient separation, including potential chiral separations. |
| 2D NMR | Unambiguous confirmation of chemical structure and stereochemistry. |
| Biosensors | Potential for rapid and selective detection in various samples. |
Q & A
Q. What synthetic routes are recommended for preparing 3-(Dimethylamino)propyl phenoxyacetate with high purity, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via esterification or coupling reactions. For example, the dimethylaminopropyl group can be introduced using a nucleophilic substitution reaction between phenoxyacetic acid derivatives and 3-(dimethylamino)-1-propanol under reflux conditions in dichloroethane (DCE) with a base like K₂CO₃ to drive the reaction . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and inert atmosphere to minimize side reactions.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) can confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂ protons) and phenoxyacetate ester linkage (δ ~4.3 ppm for -OCH₂CO-).
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula.
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity (>98%) and identifies impurities from synthesis .
Q. What are the optimal storage conditions to preserve the stability of this compound in laboratory settings?
Methodological Answer: Store the compound in amber glass vials under anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of the ester bond. For short-term use (≤1 month), refrigeration (4°C) in airtight containers with nitrogen headspace is sufficient. Stability testing via periodic HPLC analysis is recommended to monitor degradation, particularly under varying humidity and temperature conditions .
Advanced Research Questions
Q. How do solvent polarity and pH influence the hydrolytic stability of this compound in aqueous systems?
Methodological Answer: Design a kinetic study using buffered solutions (pH 3–10, PBS or acetate buffers) and solvents of varying polarity (water, ethanol, DMSO). Monitor hydrolysis via UV-Vis spectroscopy (loss of ester absorbance at ~220 nm) or LC-MS. The dimethylamino group’s basicity (pKa ~9–10) may catalyze ester hydrolysis at alkaline pH, while protonation at acidic pH (e.g., pH <5) reduces reactivity. Solvents with high dielectric constants (e.g., water) accelerate hydrolysis compared to aprotic solvents .
Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Testing: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) across independent labs.
- Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may interfere with biological assays.
- Dose-Response Analysis: Perform rigorous EC₅₀/IC₅₀ determinations with statistical validation (e.g., Hill slope analysis) to account for batch-to-batch variability in compound purity .
Q. Can computational modeling predict the binding interactions of this compound with enzyme targets like acetylcholinesterase?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions between the compound and target enzymes. Key steps:
Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
Dock into the enzyme’s active site (e.g., acetylcholinesterase PDB: 4EY7).
Validate predictions with MD simulations (GROMACS, 100 ns) to assess binding stability.
The dimethylamino group may form cationic-π interactions with aromatic residues (e.g., Trp86), while the phenoxyacetate moiety could engage in hydrogen bonding with catalytic serine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
